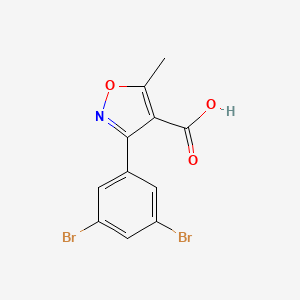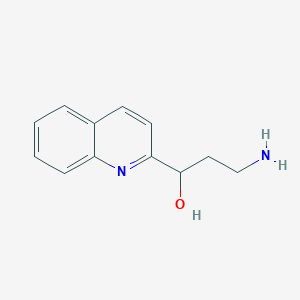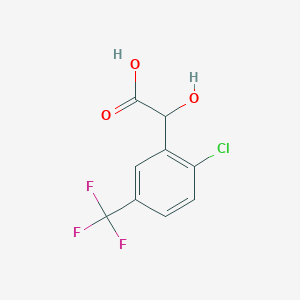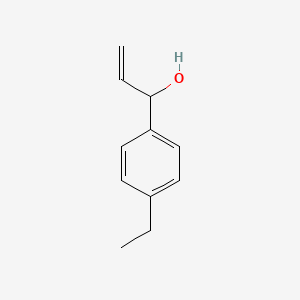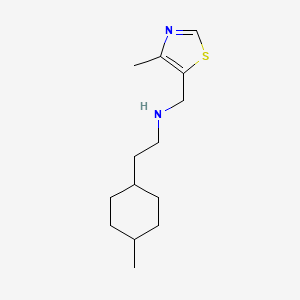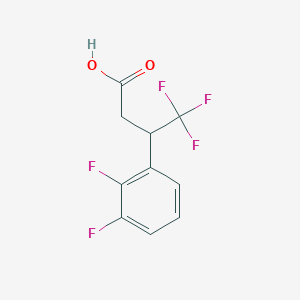
Methyl 3-isocyanatocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isocyanatocyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with isocyanates under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional considerations for scalability, cost-efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isocyanatocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 3-isocyanatocyclohexane-1-carboxylate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Drug Discovery: It plays a role in the development of new pharmaceuticals.
Material Science: It is used in the creation of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-isocyanatocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-isocyanatocyclohexane-1-carboxylate include:
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in various fields of scientific research.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 3-isocyanatocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h7-8H,2-5H2,1H3 |
InChI Key |
WLMBUNJMERBCDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


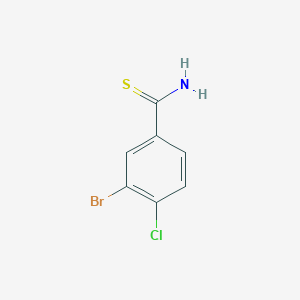

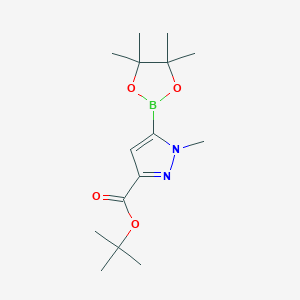
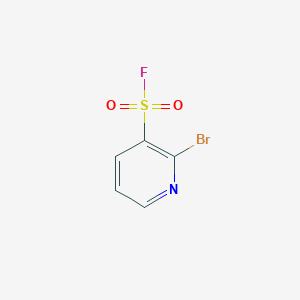
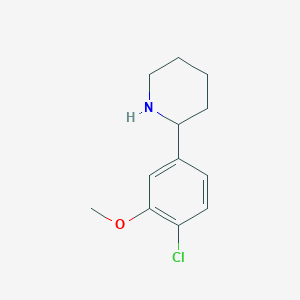
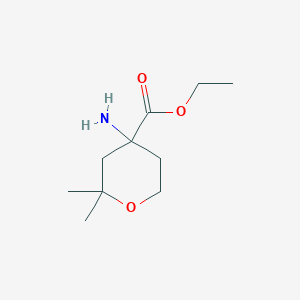
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
